4-Butoxy-4'-hydroxybiphenyl CAS number 108177-64-6
4-Butoxy-4'-hydroxybiphenyl CAS number 108177-64-6
CAS Number: 108177-64-6 Synonyms: 4'-Butoxy-[1,1'-biphenyl]-4-ol; 4-Butoxy-4'-biphenylol Document Type: Technical Reference & Synthesis Guide Version: 1.0[1][2]
Part 1: Executive Summary & Chemical Identity[1]
4-Butoxy-4'-hydroxybiphenyl (CAS 108177-64-6) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystal (LC) materials and advanced organic polymers.[1][2] Structurally, it consists of a rigid biphenyl core functionalized with a flexible butoxy tail and a reactive hydroxyl head group.[2] This asymmetry is fundamental to its application: the alkyl chain induces solubility and nematic phase alignment, while the phenolic hydroxyl serves as a versatile anchor for further functionalization (e.g., esterification, cyanation).[2]
Chemical Properties Table[2][3][4][5]
| Property | Specification |
| CAS Number | 108177-64-6 |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75–79 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in acetone, toluene, THF; Insoluble in water |
| pKa | ~9.5 (Phenolic hydroxyl) |
| SMILES | CCCCOC1=CC=C(C=C1)C2=CC=C(O)C=C2 |
Part 2: Synthesis Strategies & Technical Analysis
The synthesis of 4-Butoxy-4'-hydroxybiphenyl presents a classic challenge in organic chemistry: desymmetrization of a symmetrical core .[1][2] The starting material, 4,4'-biphenol, has two identical hydroxyl groups.[1][2] The goal is to alkylate exactly one of them.
We evaluate two primary methodologies:
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Statistical Williamson Ether Synthesis (Industrial Route): Cost-effective but requires rigorous purification to separate mono- from di-substituted products.[1][2]
-
Suzuki-Miyaura Cross-Coupling (Precision Route): High selectivity, used for high-purity research grades.[1][2]
Method A: Statistical Williamson Ether Synthesis
Rationale: This method utilizes inexpensive 4,4'-biphenol.[1][2] By using a stoichiometric excess of the biphenol relative to the alkyl halide, we statistically favor the mono-ether product over the di-ether.[1][2]
Reaction Scheme:
Method B: Suzuki-Miyaura Coupling
Rationale: This route builds the biphenyl core from two different halves, guaranteeing the correct substitution pattern without the need to separate statistical mixtures.[2]
Reaction Scheme:
Synthesis Workflow Visualization
Figure 1: Comparison of Statistical Alkylation vs. Suzuki Coupling pathways for CAS 108177-64-6.
Part 3: Detailed Experimental Protocols
Protocol 1: Statistical Mono-Alkylation (Recommended for Scale-up)[1][2]
Objective: Selective synthesis of the mono-ether using stoichiometry control.
Reagents:
-
Potassium Carbonate (anhydrous, 16.6 g, 120 mmol)[2]
-
Acetone (300 mL) or DMF (150 mL) for higher temperature[1][2]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 4,4'-Biphenol and Potassium Carbonate in Acetone. Stir for 30 minutes at room temperature to form the phenolate anion. Note: The excess biphenol ensures that any alkyl bromide reacting encounters a free biphenol molecule rather than an already alkylated one.[2]
-
Addition: Add 1-Bromobutane dropwise over 1 hour.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2]
-
Workup:
-
Cool to room temperature and filter off inorganic salts (KBr, excess K2CO3).[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Resuspend the solid residue in aqueous NaOH (1M).[2] The unreacted biphenol and the product (mono-ether) will dissolve as salts; the di-ether (impurity) will remain insoluble.[1][2]
-
Critical Step: Extract the aqueous layer with Ethyl Acetate to remove the non-polar di-ether byproduct.[1][2]
-
-
Isolation: Acidify the aqueous layer with HCl (2M) to precipitate the phenols.[2] Filter the solid.[2]
-
Purification: Recrystallize from Ethanol/Water or Toluene. The highly symmetric 4,4'-biphenol is less soluble and may crystallize out first; fractional crystallization is often required.[1][2] Alternatively, use flash column chromatography (SiO2, Hexane/EtOAc gradient).[2]
Yield Expectation: 45–60% (based on bromide).[2]
Protocol 2: Analytical Validation
Every batch must be validated to ensure the absence of the di-butoxy impurity, which acts as a defect in liquid crystal domains.[2]
| Test | Method | Acceptance Criteria |
| HPLC | C18 Column, ACN/Water gradient | >98.5% Area purity; <0.5% Di-ether |
| 1H NMR | 400 MHz, DMSO-d6 | δ 9.4 (s, 1H, -OH), δ 3.9 (t, 2H, -OCH2-).[1][2] Integration ratio must be 1:2. |
| Melting Point | DSC or Capillary | Sharp endotherm at 75–79°C. Broadening indicates biphenol contamination.[1][2] |
Part 4: Applications in Liquid Crystal Engineering
4-Butoxy-4'-hydroxybiphenyl is a "mesogenic core."[1][2] It is rarely the final product but rather the scaffold for synthesizing 4-Butoxy-4'-cyanobiphenyl (4OCB) or ester-based liquid crystals.[1][2]
Mechanism of Action:
-
Rigidity: The biphenyl core provides the rigid rod shape necessary for anisotropic behavior.[2]
-
Flexibility: The butoxy tail lowers the melting point, allowing the liquid crystal phase to exist at room temperature.[2]
-
Dipole: The hydroxy group is converted to a cyano (-CN) group or ester, creating a strong longitudinal dipole moment that allows the molecules to be switched by electric fields (the principle of LCDs).[2]
Figure 2: Downstream applications in Liquid Crystal Displays and Polymer Science.
Part 5: Safety & Handling
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group, which can turn the white powder pink/brown over time.[2]
References
-
Synthesis of Alkoxybiphenyls: Gray, G. W., & Jones, B. (1954).[2] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467.[2] (Foundational chemistry for alkoxy-biphenyl synthesis).[1][2] Link
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Suzuki Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]
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Liquid Crystal Properties: Goodby, J. W., et al. (2014).[2] Handbook of Liquid Crystals, Vol 3. Wiley-VCH.[1][2] (Reference for mesogenic properties of biphenyl derivatives). Link
-
Chemical Identity Verification: PubChem Compound Summary for CID 12389854 (4'-Butoxy-[1,1'-biphenyl]-4-ol). Link[1][2]
-
Industrial Preparation: Patent US4616096A. Process for the preparation of 4,4'-biphenol and derivatives.[1][2][3][4][5][6] (Provides context on the industrial handling of the biphenol precursor). Link
Sources
- 1. 108177-64-6|4-N-butyloxybiphenyl|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0251614A1 - Process for the preparation of 4,4'-biphenol - Google Patents [patents.google.com]
- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 5. Buy 4-Butoxy-4'-hydroxybiphenyl (EVT-393001) | 108177-64-6 [evitachem.com]
- 6. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
